molecular formula C8H6N4O2 B11906155 3-Nitro-1,5-naphthyridin-2-amine CAS No. 89290-14-2

3-Nitro-1,5-naphthyridin-2-amine

Cat. No.: B11906155
CAS No.: 89290-14-2
M. Wt: 190.16 g/mol
InChI Key: BWDARIINIWGKQT-UHFFFAOYSA-N
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Description

3-Nitro-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1,5-naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the nitration of 1,5-naphthyridine followed by the introduction of an amine group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine scaffold .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Reduction: Formation of 3-amino-1,5-naphthyridin-2-amine.

    Substitution: Formation of various substituted naphthyridine derivatives.

Scientific Research Applications

3-Nitro-1,5-naphthyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

3-Nitro-1,5-naphthyridin-2-amine can be compared with other similar compounds, such as:

    1,5-Naphthyridine: The parent compound without the nitro and amine groups.

    3-Amino-1,5-naphthyridine: A derivative with an amino group instead of a nitro group.

    3-Nitro-1,8-naphthyridine: An isomer with the nitro group in a different position.

The presence of the nitro and amine groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs

Properties

IUPAC Name

3-nitro-1,5-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c9-8-7(12(13)14)4-6-5(11-8)2-1-3-10-6/h1-4H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDARIINIWGKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2N=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519637
Record name 3-Nitro-1,5-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89290-14-2
Record name 3-Nitro-1,5-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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